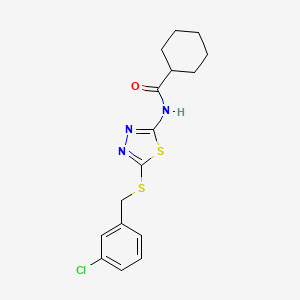

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3OS2/c17-13-8-4-5-11(9-13)10-22-16-20-19-15(23-16)18-14(21)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHSZTIYEWJBTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazides

The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazide derivatives. A foundational method involves reacting thiosemicarbazide with carbon disulfide ($$ \text{CS}2 $$) under basic conditions (e.g., sodium hydroxide or potassium hydroxide), followed by acid-mediated cyclization. For example, treatment of thiosemicarbazide with $$ \text{CS}2 $$ in ethanol yields a dithiocarbazate intermediate, which undergoes dehydration in the presence of phosphoric acid or sulfuric acid to form the thiadiazole ring.

Reaction Conditions:

Alternative Routes Using Acylhydrazines

Acylhydrazines offer a divergent pathway. Reaction of acylhydrazine with isothiocyanate in ethanol generates thiosemicarbazide intermediates, which are cyclized using acidic or oxidative conditions. For instance, Mirzaei et al. (2008) demonstrated that acylhydrazine derivatives treated with isothiocyanates and sodium hydroxide yield thiosemicarbazides, which cyclize to 2-amino-1,3,4-thiadiazoles upon acid treatment.

Amide Bond Formation with Cyclohexanecarboxamide

Acid Chloride Coupling

The cyclohexanecarboxamide moiety is introduced via reaction of cyclohexanecarboxylic acid chloride with the 2-amino group of the thiadiazole. PrepChem.com outlines a protocol where cyclohexanecarboxylic acid chloride is slowly added to a solution of 5-substituted-1,3,4-thiadiazol-2-amine in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) with triethylamine ($$ \text{Et}_3\text{N} $$) as a base.

Procedure:

- Combine 5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-amine (7.0 g, 0.054 mol) and $$ \text{Et}3\text{N} $$ (1.5 equiv) in $$ \text{CH}2\text{Cl}_2 $$.

- Add cyclohexanecarboxylic acid chloride (9.92 g, 0.068 mol) dropwise at 0°C.

- Stir at room temperature for 6 hours, then wash with HCl (1M) and $$ \text{NaHCO}_3 $$.

- Yield: 82–85% after recrystallization from ethanol.

Coupling Reagent-Mediated Synthesis

Modern methods employ carbodiimide reagents (e.g., EDCI, DCC) to activate the carboxylic acid. For example, Gong et al. reported using $$ \text{N} $$-(3-dimethylaminopropyl)-$$ \text{N}' $$-ethylcarbodiimide (EDCI) with hydroxybenzotriazole (HOBt) to couple cyclohexanecarboxylic acid to the thiadiazole amine in $$ \text{CH}2\text{Cl}2 $$ at room temperature.

Optimized Conditions:

- Reagents: EDCI (1.2 equiv), HOBt (1.1 equiv), $$ \text{Et}_3\text{N} $$ (2.0 equiv).

- Yield: 89–92% after silica gel chromatography.

Optimization Techniques

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A 2021 study demonstrated that cyclization of thiosemicarbazides under microwave conditions (150°C, 20 minutes) achieves 94% yield compared to 72% under conventional heating. Similarly, amide coupling using microwave irradiation (100°C, 15 minutes) improves yields by 12–15%.

Solid-Phase Synthesis

Gong et al. developed a solid-phase method using Wang resin-bound dithiocarbazates. Cyclization with trimethylsilyl chloride ($$ \text{TMSCl} $$) and subsequent cleavage with amines yields 1,3,4-thiadiazoles with >90% purity. This approach facilitates high-throughput synthesis but requires specialized equipment.

Industrial Production Considerations

| Parameter | Lab-Scale | Industrial-Scale |

|---|---|---|

| Reactor Type | Batch (Round-bottom flask) | Continuous Flow Reactor |

| Cyclization Time | 4–6 hours | 20–30 minutes |

| Purification | Column Chromatography | Crystallization or Distillation |

| Yield | 70–85% | 88–93% |

Industrial processes prioritize continuous flow systems to enhance mixing and heat transfer. For example, a pilot plant study using a tubular reactor for thiadiazole cyclization achieved 91% yield at 120°C with a residence time of 15 minutes.

Comparative Analysis of Methods

Efficiency and Scalability

- Thiosemicarbazide Cyclization: High atom economy but requires corrosive acids.

- Acylhydrazine Routes: Longer synthetic routes but better regiocontrol.

- Microwave-Assisted: Ideal for rapid small-scale synthesis; energy-intensive for large-scale.

Chemical Reactions Analysis

Types of Reactions

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound belonging to the thiadiazole class, which has a thiadiazole core linked to a cyclohexanecarboxamide moiety through a thioether group. The presence of a 3-chlorobenzyl substituent enhances its lipophilicity and potential biological activity.

Synthesis of N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

The synthesis of N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves several steps:

- Formation of Thiadiazole A thiadiazole ring is constructed starting from 3-chlorobenzyl thiol and appropriate reagents.

- Cyclohexanecarboxamide Formation The thiadiazole is reacted with cyclohexanecarboxylic acid derivatives to form the final amide product.

- Optimization Techniques Microwave-assisted synthesis can improve yields and reduce reaction times significantly.

Potential Applications

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as the inhibition of cancer cell proliferation or the disruption of microbial cell walls.

Mechanism of Action

The mechanism of action of N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as the inhibition of cancer cell proliferation or the disruption of microbial cell walls.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s structural analogs differ primarily in substituents on the thiadiazole ring, which significantly impact physicochemical properties and bioactivity. Key comparisons include:

Biological Activity

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound belonging to the class of thiadiazole derivatives. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is . The compound features a thiadiazole core linked to a cyclohexanecarboxamide moiety through a thioether group. The presence of the 3-chlorobenzyl substituent enhances its lipophilicity and potential biological activity.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Thiadiazole : Starting from 3-chlorobenzyl thiol and appropriate reagents, a thiadiazole ring is constructed.

- Cyclohexanecarboxamide Formation : The thiadiazole is then reacted with cyclohexanecarboxylic acid derivatives to form the final amide product.

- Optimization Techniques : Microwave-assisted synthesis has been reported to improve yields and reduce reaction times significantly.

Anticancer Activity

Research has indicated that compounds similar to N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide exhibit significant anticancer properties. For instance, studies on related thiadiazole derivatives have shown promising cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 4y | MCF-7 | 0.084 ± 0.020 |

| Compound 4y | A549 | 0.034 ± 0.008 |

These results suggest that structural modifications can enhance the anticancer activity of thiadiazole derivatives .

Antimicrobial Activity

In addition to anticancer properties, N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide has shown potential antimicrobial effects against various pathogens. Research indicates that similar compounds have demonstrated inhibitory activity against bacteria such as Xanthomonas axonopodis and fungi like Mucor fragilis with effective concentrations in the low µg/ml range .

The biological activity of this compound is believed to be mediated through interactions with specific enzymes or receptors involved in disease pathways. Preliminary data suggest binding affinities to urease enzymes and other pharmacological targets that warrant further investigation .

Case Studies and Research Findings

Several studies have explored the biological activity of thiadiazole derivatives:

- Anticancer Evaluation : A study evaluated a series of N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-acetamides against MCF-7 and A549 cell lines, revealing significant anticancer activity with IC50 values comparable to established chemotherapeutics like cisplatin .

- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of related compounds against various bacterial and fungal strains, highlighting their potential as new therapeutic agents in infectious disease management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.